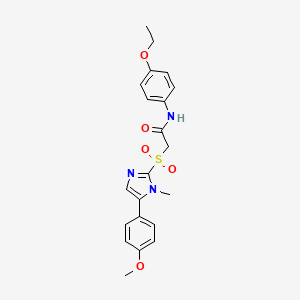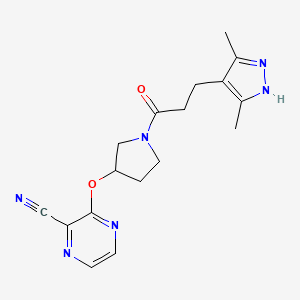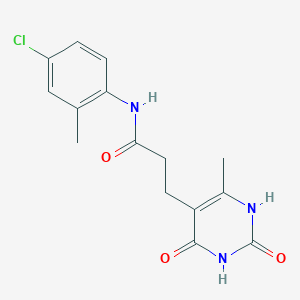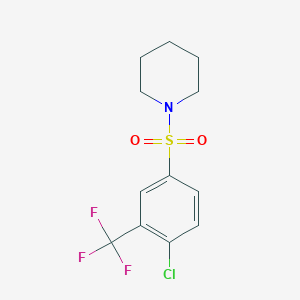![molecular formula C26H26N4O5 B2410682 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea CAS No. 1024474-23-4](/img/structure/B2410682.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3,4-dihydroisoquinolin-1-yl-acetonitrile with DMFDMA . This reaction affords an enaminonitrile, which is then reacted with 2-aminobenzimidazole to yield a product .Molecular Structure Analysis
The molecular structure of this compound includes a 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl group, a 4-methyl-2-nitrophenyl group, and a urea group .Chemical Reactions Analysis
The main direction of fragmentation in the mass spectra of compounds related to this compound is retro-Diels–Alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide .科学的研究の応用
Synthesis and Structural Analysis
- The compound is utilized in synthesizing various derivatives of 1,3-oxazino[4,3-a]isoquinoline, with studies focusing on the synthesis and stereochemical analysis of these derivatives (Heydenreich et al., 2003).
- Further research includes the synthesis and conformational analysis of stereoisomeric 1,3-oxazino[4,3-a]isoquinolines, emphasizing the importance of nuclear magnetic resonance (NMR) spectroscopy in determining configurations and conformations (Sohár et al., 1992).
Pharmacological Potential
- A study evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of synthesized derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. These derivatives demonstrated significant local anesthetic properties and low toxicity, suggesting potential pharmacological applications (Azamatov et al., 2023).
- Another research area includes the synthesis of isoquinoline derivatives with antiarrhythmic properties, particularly focusing on compounds containing nitrophenyl groups (Markaryan et al., 2000).
Chemical Properties and Interactions
- Studies on the chemical properties of related compounds include the synthesis, structure activity relationship, and the effects of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives, which are potent inhibitors of the phosphorylation of platelet-derived growth factor receptor (PDGFR) (Matsuno et al., 2002).
Structural Analyses and Derivative Synthesis
- There is research into the synthesis and X-ray crystal structure analysis of pyrrolo[2,1-a]isoquinoline derivatives, contributing to understanding the molecular structure and potential applications of these compounds (Bailey et al., 1995).
Biological Interactions and Effects
- Investigations into the blockade of orexin-1 receptors to understand the impact on sleep modulation through orexin-2 receptor antagonism were conducted using related compounds (Dugovic et al., 2009).
作用機序
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000 , indicating its high specificity for the sigma-2 receptor. The interaction of the compound with the sigma-2 receptor can lead to changes in intracellular calcium levels and cholesterol homeostasis .
Biochemical Pathways
The sigma-2 receptor’s role in calcium regulation and cholesterol homeostasis suggests that it may influence pathways related to these processes .
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It has an adequate, absolute oral bioavailability of 29.0% , indicating a significant portion of the administered dose reaches systemic circulation.
Result of Action
The compound’s action on the sigma-2 receptor has been associated with antinociceptive effects in vivo . This suggests that it may have potential therapeutic applications in the treatment of conditions such as neuropathic pain .
将来の方向性
特性
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-16-4-9-21(23(12-16)30(32)33)29-26(31)28-19-7-5-17(6-8-19)13-22-20-15-25(35-3)24(34-2)14-18(20)10-11-27-22/h4-9,12,14-15H,10-11,13H2,1-3H3,(H2,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAWHAHZOIOTGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B2410600.png)
![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)



![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)
![2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2410607.png)

![2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione](/img/structure/B2410612.png)
![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)
![1-(4-Chlorophenyl)-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2410614.png)



